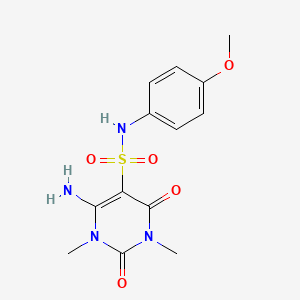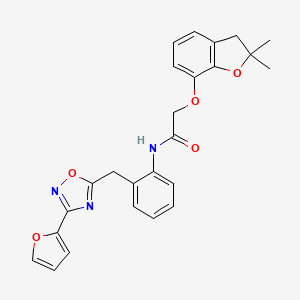![molecular formula C13H19N3S B2837653 N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 2034468-27-2](/img/structure/B2837653.png)
N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl compounds have been extensively researched for their various medicinal properties . They are known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . They have also been used in the synthesis of a variety of fused heterocyclic compounds .
Synthesis Analysis
The synthesis of C2-substituted benzothiazoles has received much attention . For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various methods such as NMR, HPLC, LC-MS, UPLC & more .
Aplicaciones Científicas De Investigación
Dyeing Performance and Synthesis of Derivatives
- Synthesis and Characterization for Dyeing : Thiadiazole derivatives, closely related to the requested compound, have been synthesized and assessed for their dyeing performance on nylon fabric. These derivatives show potential in the creation of new acid dyes offering varied colors and dyeing properties (Malik et al., 2018).
Catalysis and Ligand Synthesis
- Sulphur-Transfer Reactions : The use of certain diamines in reactions with sulphur-transfer reagents demonstrates the synthesis of sulphur–nitrogen heterocycles, highlighting the versatility of diamines in synthesizing complex organic structures (Bryce, 1984).
- Chiral Ligands for Enantioselective Catalysis : Chiral diamino-bisoxazoline ligands, related structurally to the query compound, have been synthesized for use in metal-catalyzed, enantioselective epoxidation reactions, showcasing the importance of such diamines in asymmetric synthesis (Guillemot et al., 2007).
Material Science
- Advanced Polymer Synthesis : Diamine monomers have been utilized to synthesize high-performance polymers with excellent thermal stability and optical properties. These polymers find applications in electronics, coatings, and as fluorescent materials (Hamciuc et al., 2015).
Molecular Interaction and Complex Formation
- DNA Binding and Nuclease Activity : Copper(II) complexes derived from anthracene-appended Schiff bases, structurally analogous to the compound of interest, show significant DNA binding affinity and nuclease activity. These complexes demonstrate the potential for designing novel therapeutics based on their interaction with biological molecules (Jaividhya et al., 2015).
Corrosion Inhibition
- Thiazole Derivatives as Corrosion Inhibitors : Thiazoles, similar in structure to the target compound, have been synthesized and evaluated as corrosion inhibitors for metals. Their effectiveness highlights the role of such compounds in protecting metals from corrosion, crucial for industrial applications (Farahati et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
The compound’s interaction with topoisomerases affects the DNA replication and transcription pathways. By inhibiting these enzymes, the compound prevents the normal unwinding and rewinding of DNA strands, which is necessary for these processes. This leads to DNA damage, cell cycle arrest, and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of the compound involve a two-compartment model, with clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h . All pharmacokinetic parameters were independent of dose, indicating first-order kinetics .
Result of Action
The result of the compound’s action is cell death due to DNA damage. The compound’s interaction with topoisomerases leads to DNA damage, which triggers cell cycle arrest and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s solubility and therefore its bioavailability . .
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-5-6-10(2)12-11(9)15-13(17-12)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRHTVLBAHDYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)


![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2837584.png)
![N-isobutyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2837588.png)

![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)

